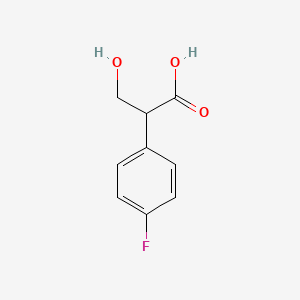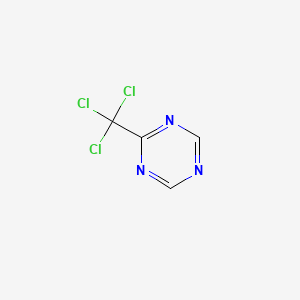
2-(Trichloromethyl)-1,3,5-triazine
Übersicht
Beschreibung
“2-(Trichloromethyl)-1,3,5-triazine” is a compound that contains a triazine ring, which is a six-membered aromatic ring with three carbon atoms and three nitrogen atoms . The “2-(Trichloromethyl)” part indicates that a trichloromethyl group (CCl3) is attached to the second position of the triazine ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a triazine ring with a trichloromethyl group attached at the 2-position. The presence of the trichloromethyl group could potentially influence the electronic properties of the triazine ring .Chemical Reactions Analysis
The trichloromethyl group is known to be reactive, and could potentially undergo various reactions such as substitution or elimination . The triazine ring is aromatic and relatively stable, but can participate in reactions such as electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on factors such as its molecular structure and the presence of functional groups. For example, the trichloromethyl group is quite electronegative, which could influence properties such as polarity and reactivity .Wissenschaftliche Forschungsanwendungen
Photopolymerization and Photoinitiation
- 2,4-Bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine, a derivative of 2-(Trichloromethyl)-1,3,5-triazine, has been used as a photoinitiator in UV-crosslinking of acrylic adhesives and as an effective co-initiator in photoinitiating systems under visible light (Kabatc, Czech, & Kowalczyk, 2011).
Antimalarial Activity
- Some derivatives of this compound have shown modest antimalarial activity, highlighting its potential in medicinal chemistry (Werbel, Elslager, Hess, & Hutt, 1987).
Photoacid Generation
- Derivatives of this compound are used as photoacid generators in photoresist formulations, with their photochemistry and photophysics being a subject of extensive study (Pohlers, Scaiano, Sinta, Brainard, & Pai, 1997).
Synthetic Chemistry
- This compound is used in the synthesis of various compounds, demonstrating the versatility and potential of this chemical in different industrial applications (Zhang, Song, Liu, Du, Xu, & Li, 2014).
Biological Activity Screening
- Derivatives of this compound have been explored in biological activity screening, with some identified as CGRP receptor antagonists, indicating its relevance inpharmacological research (Lim, Dolzhenko, & Dolzhenko, 2014).
Applications in Medicinal Chemistry and Catalysis
- 1,3,5-Triazine derivatives, including those with trichloromethyl groups, are significant in medicinal chemistry, herbicides, catalysis, and polymer chemistry. They are recognized as powerful chelating agents and ideal scaffolds in combinatorial library construction due to ease of manipulation and low cost of starting materials (Giacomelli & Porcheddu, 2008).
Pharmaceutical Applications
- In the pharmaceutical industry, 1,3,5-triazine derivatives, including 2,4,6-trisubstituted varieties, have been utilized to create selective and potent chemical probes for diverse protein families. Their structural symmetry and ease of functionalization make them a powerful scaffold for generating diverse molecular libraries (Banerjee, Brown, & Weerapana, 2013).
Anti-Cancer Activity
- Studies on 1,3,5-triazine derivatives with various groups, including trichloromethyl, have shown potential cytotoxic effects in glioblastoma cell lines, suggesting their application in cancer therapy (Krętowski et al., 2019).
Nitrification Inhibition
- Trichloromethyl-1, 3, 5-triazine derivatives have been explored for their nitrification inhibitory activity in soil, contributing to agricultural chemistry (Natsuko et al., 2010).
Electronic Structure Studies in Pharmacology
- The electronic structure of phenyl-substituted pyrazolo[1,5-a][1,3,5]triazines, which can be derived from trichloromethyl triazines, has been studied for their anti-cancer activity, offering insights into the relationship between molecular structure and pharmacological effects (Velihina et al., 2021).
Microporous Polymer Development
- Microporous polymers based on 1,3,5-triazine units, including trichloro-derivatives, have been developed for high CO2 adsorption capacity, indicating their potential use in environmental applications (Lim, Cha, & Chang, 2012)
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(trichloromethyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3N3/c5-4(6,7)3-9-1-8-2-10-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUVQQKHBMGYEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC(=N1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952709 | |
| Record name | 2-(Trichloromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30361-83-2 | |
| Record name | 1,3,5-Triazine, 2-(trichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030361832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trichloromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


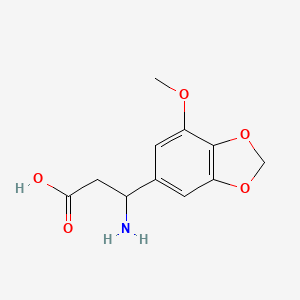
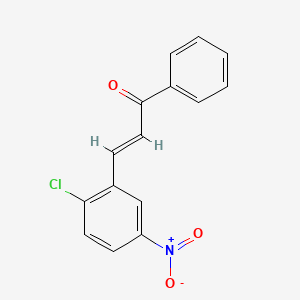
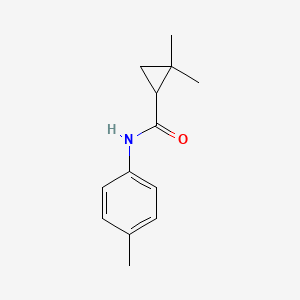

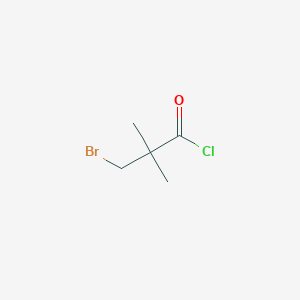
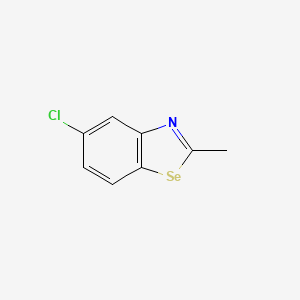

![[5-hydroxy-3-(4-methylbenzoyl)-1-benzofuran-4-yl]methyl-dimethylazanium;chloride](/img/structure/B1654930.png)
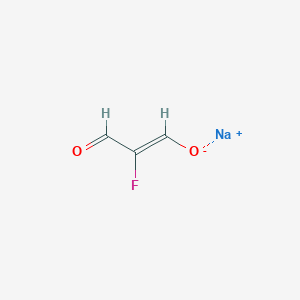


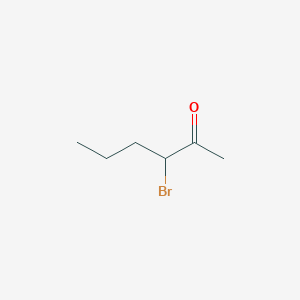
![6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-hydroxy-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B1654937.png)
